molecular formula C13H11NO3 B6327616 2-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95% CAS No. 76053-40-2

2-Hydroxy-5-(3-methylphenyl)nicotinic acid, 95%

Cat. No. B6327616
CAS RN: 76053-40-2
M. Wt: 229.23 g/mol
InChI Key: GZEKPUAMXXUGNH-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(3-methylphenyl)nicotinic acid (HMPA) is a naturally occurring organic compound that is found in many living organisms, including plants, animals, and fungi. It is a derivative of nicotinic acid and is also known as 2-hydroxy-5-methyl-nicotinic acid. HMPA is an important intermediate in the synthesis of several pharmaceuticals and has a wide range of applications in various fields.

Mechanism of Action

HMPA is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters in the brain. It is believed that HMPA inhibits the activity of MAO by forming a covalent bond with the enzyme, thus preventing it from carrying out its normal function. In addition, HMPA has been shown to bind to nicotinic acid receptors, which are involved in the regulation of blood pressure and glucose levels.
Biochemical and Physiological Effects
HMPA has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that HMPA can inhibit the activity of MAO, which is involved in the metabolism of neurotransmitters in the brain. It has also been shown to bind to nicotinic acid receptors, which are involved in the regulation of blood pressure and glucose levels. In addition, HMPA has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The main advantage of using HMPA in laboratory experiments is its availability. HMPA is a naturally occurring compound and can be easily synthesized in the laboratory. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, HMPA is also highly toxic and should be handled with care.

Future Directions

There are a number of potential future directions for research on HMPA. These include further studies on its mechanism of action, the development of new synthesis methods, and the exploration of its potential therapeutic applications. In addition, further research is needed to better understand the biochemical and physiological effects of HMPA and its potential toxicity. Finally, further studies are needed to explore the potential of HMPA as a drug delivery system.

Synthesis Methods

HMPA can be synthesized by several methods, including the Grignard reaction, the Fischer-Speier esterification, and the Wittig reaction. The Grignard reaction involves the reaction of a magnesium halide with an organic halide to produce an organomagnesium compound. The Fischer-Speier esterification involves the reaction of an alcohol with an acid chloride to produce an ester. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to produce an alkene.

Scientific Research Applications

HMPA has been widely studied for its potential applications in various fields, including drug synthesis, biochemistry, and physiology. In drug synthesis, HMPA has been used as an intermediate in the synthesis of several pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-cancer agents. In biochemistry, HMPA has been used to study the structure and function of enzymes and proteins. In physiology, HMPA has been used to study the effects of hormones and neurotransmitters on the body.

properties

IUPAC Name

5-(3-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-8-3-2-4-9(5-8)10-6-11(13(16)17)12(15)14-7-10/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEKPUAMXXUGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604836
Record name 5-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(3-methylphenyl)nicotinic acid

CAS RN

76053-40-2
Record name 1,2-Dihydro-5-(3-methylphenyl)-2-oxo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76053-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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